molecular formula C19H24N2O4S2 B11262391 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide

Cat. No.: B11262391
M. Wt: 408.5 g/mol
InChI Key: HUWLEBQEXMYKKL-UHFFFAOYSA-N
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Description

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2-PHENYLETHANE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a tetrahydroquinoline ring system, which is fused with ethanesulfonyl and phenylethane sulfonamide groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2-PHENYLETHANE-1-SULFONAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Ethanesulfonyl Group: The tetrahydroquinoline intermediate is then reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to introduce the ethanesulfonyl group.

    Attachment of the Phenylethane Sulfonamide Group: The final step involves the reaction of the intermediate with phenylethane sulfonamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2-PHENYLETHANE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2-PHENYLETHANE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2-PHENYLETHANE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired biological response.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2,4-DIMETHOXYBENZENE-1-SULFONAMIDE
  • N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-METHYLBENZAMIDE
  • N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3,4-DIFLUOROBENZAMIDE

Uniqueness

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2-PHENYLETHANE-1-SULFONAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both ethanesulfonyl and phenylethane sulfonamide groups in the same molecule allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H24N2O4S2

Molecular Weight

408.5 g/mol

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenylethanesulfonamide

InChI

InChI=1S/C19H24N2O4S2/c1-2-27(24,25)21-13-6-9-17-15-18(10-11-19(17)21)20-26(22,23)14-12-16-7-4-3-5-8-16/h3-5,7-8,10-11,15,20H,2,6,9,12-14H2,1H3

InChI Key

HUWLEBQEXMYKKL-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3

Origin of Product

United States

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